Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate
CAS No.:
Cat. No.: VC18313032
Molecular Formula: C16H17N3O5
Molecular Weight: 331.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O5 |
|---|---|
| Molecular Weight | 331.32 g/mol |
| IUPAC Name | ethyl 2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetate |
| Standard InChI | InChI=1S/C16H17N3O5/c1-2-23-14(20)10-19-9-8-13(17-15(19)21)18-16(22)24-11-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,18,21,22) |
| Standard InChI Key | LENGERUNJBMNNN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 1-position with an ethyl acetoxy group () and at the 4-position with a Cbz-protected amino group (). The Cbz group () provides steric protection to the amino functionality, a common strategy in peptide synthesis to prevent undesired side reactions .
Table 1: Key Structural and Computational Data
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate likely follows multi-step protocols analogous to related pyrimidine derivatives:
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Pyrimidine Ring Formation: Condensation of urea derivatives with β-keto esters or malonic acid derivatives under acidic conditions .
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Cbz Protection: Introduction of the Cbz group via reaction with benzyl chloroformate () in the presence of a base .
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Side-Chain Functionalization: Alkylation or esterification at the 1-position using ethyl bromoacetate or similar reagents .
A related synthesis for 2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid (a structural analog) employed hydrogenolysis for deprotection, suggesting compatibility with Pd/C-catalyzed reactions for the Cbz group .
Table 2: Key Synthetic Steps for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cbz Protection | Benzyl chloroformate, DBU, THF | 74% | |
| Esterification | Ethyl bromoacetate, KCO, DMF | 56% | |
| Deprotection | H, Pd/C, MeOH | 85% |
Related Compounds and Structural Comparisons
Analogs with Modified Protecting Groups
Replacing the Cbz group with benzhydryloxycarbonyl (Bhoc) or tert-butoxycarbonyl (Boc) alters solubility and reactivity. For example, 2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid (MW: 379.4 g/mol) shows enhanced stability under acidic conditions .
Table 3: Comparison with Related Pyrimidine Derivatives
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